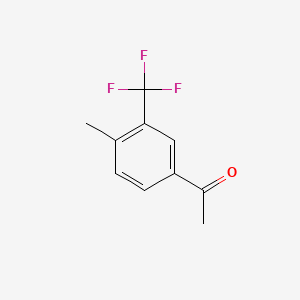

4'-Methyl-3'-(trifluoromethyl)acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-methyl-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-6-3-4-8(7(2)14)5-9(6)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCYWGJWOOJKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599325 | |

| Record name | 1-[4-Methyl-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851262-98-1 | |

| Record name | 1-[4-Methyl-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Trifluoromethylated Acetophenone Derivatives

A Note to the Reader: This guide addresses the query for 4'-Methyl-3'-(trifluoromethyl)acetophenone. Extensive searches of chemical databases and scientific literature did not yield a specific entry for a compound with this exact name and substitution pattern. It is possible that this is an uncommon compound or a slight misnomer. Therefore, this technical guide has been developed to provide a comprehensive overview of closely related and commercially significant trifluoromethylated acetophenone isomers. We will focus on the synthesis, properties, and applications of key analogues that are of significant interest to researchers in medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Ketones

Trifluoromethylated acetophenones are a class of organic compounds that have garnered considerable attention in the fields of drug discovery, agrochemicals, and materials science. The incorporation of a trifluoromethyl (-CF3) group into the acetophenone scaffold imparts unique physicochemical properties. The high electronegativity and lipophilicity of the -CF3 group can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. This guide provides a detailed examination of key isomers, offering insights into their synthesis, reactivity, and practical applications.

Core Compounds: A Comparative Overview

Due to the ambiguity of the initial query, we will focus on three well-documented and commercially available isomers that are of high relevance to synthetic and medicinal chemists:

-

4'-Fluoro-3'-(trifluoromethyl)acetophenone

-

3'-(Trifluoromethyl)acetophenone

-

4'-(Trifluoromethyl)acetophenone

A summary of their key identifiers is presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4[1] | C₉H₆F₄O[1] | 206.14[1] |

| 3'-(Trifluoromethyl)acetophenone | 349-76-8[2] | C₉H₇F₃O[2] | 188.15[2] |

| 4'-(Trifluoromethyl)acetophenone | 709-63-7[3][4] | C₉H₇F₃O[3][4] | 188.15[3][4] |

Physicochemical Properties

The substitution pattern of the trifluoromethyl and other groups on the phenyl ring significantly impacts the physical properties of these compounds.

| Compound | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 4'-Fluoro-3'-(trifluoromethyl)acetophenone | Liquid | N/A | N/A | N/A | N/A |

| 3'-(Trifluoromethyl)acetophenone | Clear colorless to very slightly yellow liquid[2] | N/A | 198-200 (lit.)[2] | 1.235 at 25°C (lit.)[2] | 1.4611 (lit.)[2] |

| 4'-(Trifluoromethyl)acetophenone | White to faintly yellow low melting solid[3] | 30-33 (lit.)[3] | 79-80 at 8 mm Hg (lit.)[3] | 0.92[3] | 1.4604[3] |

Synthesis and Reactivity

The synthesis of trifluoromethylated acetophenones often involves multi-step sequences. A common strategy for the synthesis of 3'-(trifluoromethyl)acetophenone is outlined below.

Synthesis of 3'-(Trifluoromethyl)acetophenone

A prevalent synthetic route to 3'-(trifluoromethyl)acetophenone utilizes m-trifluoromethylaniline as a starting material. The process involves a diazotization reaction followed by a coupling reaction and subsequent hydrolysis.[5][6]

Step 1: Diazotization Reaction [5][6]

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add 46 g of m-trifluoromethylaniline to 280 g of a 20-25% sulfuric acid solution.

-

Cool the mixture to 0°C.

-

Slowly add 72 g of a 30% aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature between 0 and 5°C.

-

After the addition is complete, stir the mixture for 1 hour at the same temperature to yield a pale yellow diazonium salt solution.

Step 2: Coupling and Hydrolysis [5][6]

-

In a separate reaction vessel, prepare a mixture of a copper salt catalyst (e.g., copper sulfate), acetaldehyde oxime, and an organic solvent like toluene.

-

Cool this mixture to below 5°C.

-

Slowly add the previously prepared diazonium salt solution to the cooled mixture.

-

Concurrently, add a 30% solution of sodium hydroxide to maintain the pH of the reaction mixture between 4 and 4.5, while keeping the temperature between 0 and 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by GC).

-

The resulting coupling product is then hydrolyzed using hydrochloric acid to yield 3'-(trifluoromethyl)acetophenone.

-

The final product is isolated through extraction with an organic solvent followed by distillation.

Caption: Synthesis of 3'-(Trifluoromethyl)acetophenone.

Applications in Research and Development

Trifluoromethylated acetophenones are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Development: These compounds are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group can enhance drug efficacy by improving metabolic stability and binding affinity. For example, 3'-(trifluoromethyl)acetophenone is a reagent used in the stabilization of endosomal toll-like receptor TRL8, indicating its potential in immunology research.[2]

-

Agrochemicals: 3'-(Trifluoromethyl)acetophenone is a crucial intermediate in the synthesis of the fungicide Trifloxystrobin.[5] The presence of the trifluoromethyl group contributes to the potency and effectiveness of the final agrochemical product.

-

Organic Synthesis: These fluorinated ketones serve as versatile starting materials for a variety of organic transformations. For instance, they can undergo asymmetric catalytic additions to produce chiral alcohols, which are important building blocks in asymmetric synthesis.[2]

Caption: Applications of Trifluoromethylated Acetophenones.

Safety and Handling

Trifluoromethylated acetophenones are hazardous chemicals and should be handled with appropriate safety precautions.

-

Hazard Statements: These compounds are generally classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes/gas/mist/vapors/spray. Wash skin thoroughly after handling.

-

Response:

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

Conclusion

While the specific compound this compound is not readily documented, the broader class of trifluoromethylated acetophenones represents a cornerstone of modern synthetic chemistry. The unique properties imparted by the trifluoromethyl group make these compounds indispensable intermediates in the development of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of their synthesis, reactivity, and handling is crucial for any researcher or scientist working in these fields.

References

- Method for synthesizing m-trifluoromethyl acetophenone. (URL: )

-

4'-Fluoro-3'-methylacetophenone. Chem-Impex. (URL: [Link])

-

Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. (2017). Indo American Journal of Pharmaceutical Sciences. (URL: [Link])

- Method for synthesizing m-trifluoromethyl acetophenone.

-

4'-Fluoro-3'-(trifluoromethyl)acetophenone. PubChem. (URL: [Link])

-

1-(4-(Trifluoromethyl)phenyl)ethan-1-one. PubChem. (URL: [Link])

- A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime.

-

Chemical Properties of 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8). Cheméo. (URL: [Link])

-

The Essential Role of 3',5'-Bis(trifluoromethyl)acetophenone in Modern Synthesis. (URL: [Link])

-

1-[4-Amino-3,5-bis(trifluoromethyl)phenyl]ethanone. PubChem. (URL: [Link])

-

4'-(Trifluoromethoxy)acetophenone. ChemSynthesis. (URL: [Link])

Sources

- 1. 4'-Fluoro-3'-(trifluoromethyl)acetophenone | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-(Trifluoromethyl)acetophenone | 349-76-8 [chemicalbook.com]

- 3. 4'-(Trifluoromethyl)acetophenone | 709-63-7 [chemicalbook.com]

- 4. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | C9H7F3O | CID 69731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

Structural Analysis and Confirmation of 4'-Methyl-3'-(trifluoromethyl)acetophenone: A Multi-Technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive structural analysis and confirmation of 4'-Methyl-3'-(trifluoromethyl)acetophenone, a key intermediate in modern synthetic chemistry. The presence of multiple, distinct functional moieties—a ketone, a trifluoromethyl group, and a substituted aromatic ring—necessitates a robust, multi-technique analytical approach to unequivocally establish its identity, purity, and quality. As Senior Application Scientists, we recognize that simply generating data is insufficient; understanding the causality behind experimental choices is paramount for building a self-validating analytical system. This guide moves beyond rote protocols to explain the scientific rationale behind the integration of spectroscopic and chromatographic techniques, ensuring the highest degree of confidence for researchers in pharmaceutical and materials science development.

Introduction: The Significance of a Trifluoromethylated Ketone Building Block

This compound is a substituted aromatic ketone of significant interest. The trifluoromethyl (CF₃) group is a crucial bioisostere for a methyl or chloro group in drug design, often enhancing metabolic stability, membrane permeability, and binding affinity by altering the electronic properties of the parent molecule.[1] Consequently, this compound and its analogs serve as vital precursors in the synthesis of pharmaceuticals and agrochemicals.[2][3][4]

Given its role as a foundational building block, rigorous structural confirmation is not merely a procedural step but a critical prerequisite for advancing any research or development program. An error in the identity or purity of this starting material can compromise entire synthetic campaigns, leading to significant losses in time and resources. This guide outlines an orthogonal analytical strategy, where each technique provides a unique piece of the structural puzzle, culminating in an unassailable confirmation of the molecule's integrity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₃O | N/A |

| Molecular Weight | 202.17 g/mol | N/A |

| CAS Number | 1634-34-0 | N/A |

| Appearance | White to off-white solid or liquid | [3] |

| Boiling Point | Approx. 79-80 °C at 8 mm Hg | [5] |

| Melting Point | Approx. 30-33 °C | [5] |

(Note: Properties are based on closely related analogs like 4'-(trifluoromethyl)acetophenone and are provided for reference. Experimental verification is essential.)

The Orthogonal Analytical Workflow: A Strategy for Unambiguous Confirmation

The core principle of our analytical strategy is "orthogonality," meaning we employ multiple, independent methods whose potential failure modes are different. A successful confirmation across spectroscopic and chromatographic techniques provides a self-validating system, dramatically reducing the probability of a misidentification.

Caption: Orthogonal workflow for structural confirmation.

Spectroscopic Elucidation: Decoding the Molecular Signature

Spectroscopy provides a direct view of the molecule's chemical environment, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For this specific compound, a suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) is non-negotiable. ¹⁹F NMR is particularly crucial as it directly confirms the presence and electronic environment of the trifluoromethyl group, a key structural feature.

Trustworthiness: The interlocking data from ¹H (proton count, splitting), ¹³C (carbon count, type), and ¹⁹F (fluorine presence) experiments provide multiple layers of verification. A mismatch in any one of these invalidates the proposed structure.

Authoritative Grounding: All spectral data should be acquired and reported according to established international standards to ensure clarity, reproducibility, and data integrity.[6][7][8]

Table 2: Predicted NMR Spectral Data for this compound (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Rationale |

| ¹H | ~8.1 | Singlet (s) | 1H (H-2) | Aromatic proton adjacent to two electron-withdrawing groups (ketone and CF₃). |

| ¹H | ~7.8 | Doublet (d) | 1H (H-6) | Aromatic proton ortho to the ketone, coupled to H-5. |

| ¹H | ~7.5 | Doublet (d) | 1H (H-5) | Aromatic proton ortho to the methyl group, coupled to H-6. |

| ¹H | ~2.6 | Singlet (s) | 3H (CO-CH₃) | Acetyl methyl protons, deshielded by the adjacent carbonyl. |

| ¹H | ~2.5 | Singlet (s) | 3H (Ar-CH₃) | Aromatic methyl protons. |

| ¹³C | ~197 | Singlet | C=O | Characteristic chemical shift for a ketone carbonyl carbon. |

| ¹³C | ~140-145 | Singlet | Ar-C (C-4) | Aromatic carbon bearing the methyl group. |

| ¹³C | ~135-140 | Singlet | Ar-C (C-1) | Aromatic carbon attached to the acetyl group. |

| ¹³C | ~130-135 | Quartet (q) | Ar-C (C-3) | Aromatic carbon bearing the CF₃ group, split by fluorine. |

| ¹³C | ~120-130 | Multiple | Ar-C (C-2, C-5, C-6) | Remaining aromatic carbons. |

| ¹³C | ~123 | Quartet (q) | CF₃ | Trifluoromethyl carbon, exhibiting a strong quartet due to ¹JCF coupling. |

| ¹³C | ~27 | Singlet | CO-CH₃ | Acetyl methyl carbon. |

| ¹³C | ~21 | Singlet | Ar-CH₃ | Aromatic methyl carbon. |

| ¹⁹F | ~ -63 | Singlet (s) | 3F (CF₃) | Characteristic shift for an aromatic CF₃ group. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a spectral width of at least -2 to 12 ppm. Ensure adequate signal-to-noise by using a sufficient number of scans (typically 8-16).

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A wider spectral width (-10 to 220 ppm) is required. A longer acquisition time (e.g., 1-2 hours) is typical to achieve good signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire data using a proton-decoupled sequence. The chemical shift should be referenced to an external standard like CFCl₃ (δ 0 ppm).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (δ 0.00 ppm). Integrate ¹H signals and pick peaks for all spectra.

Mass Spectrometry (MS)

Expertise & Experience: MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. Electron Ionization (EI) is the preferred method here as it induces reproducible fragmentation, allowing for library matching and structural inference.

Trustworthiness: The measured molecular weight must match the calculated exact mass of the molecular formula (C₁₀H₉F₃O) to within a few parts per million (for high-resolution MS). The fragmentation pattern must be consistent with the known structure; for example, we expect to see the loss of methyl (-15 Da) and acetyl (-43 Da) groups.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (Charge/Mass Ratio) | Predicted Ion | Rationale |

| 202 | [M]⁺ | Molecular Ion Peak |

| 187 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 159 | [M - COCH₃]⁺ | Loss of the acetyl radical (a characteristic cleavage for acetophenones). |

| 145 | [C₇H₄F₃]⁺ | Subsequent loss of CO from the [M - CH₃]⁺ fragment. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Method:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL, split mode (e.g., 50:1).

-

Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. For this molecule, the most telling signals will be the sharp, strong carbonyl (C=O) stretch of the ketone and the strong absorptions corresponding to the C-F bonds of the trifluoromethyl group.[9]

Trustworthiness: While not definitive for overall structure, the presence of these characteristic bands provides strong confirmatory evidence. The absence of the C=O band, for example, would immediately refute the proposed structure.

Table 4: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3050-3100 | Aromatic C-H Stretch | Medium |

| ~2920-2980 | Aliphatic C-H Stretch (Methyl) | Medium |

| ~1690 | C=O Stretch (Aryl Ketone) | Strong, Sharp |

| ~1600, ~1450 | Aromatic C=C Stretch | Medium-Strong |

| ~1325, ~1170, ~1130 | C-F Stretch (CF₃) | Very Strong |

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: As the compound has a low melting point, it can be analyzed as a thin film. Place a small amount of the substance between two potassium bromide (KBr) or sodium chloride (NaCl) plates and gently press them together to create a thin liquid film.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty sample compartment first.

-

Data Processing: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Chromatographic Analysis: Quantifying Purity and Confirming Identity

While spectroscopy defines the structure, chromatography determines its purity. This is a critical step governed by regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[10][11]

Caption: Workflow for chromatographic purity assessment.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC with UV detection is the gold-standard method for quantifying the purity of non-volatile organic compounds. A C18 column provides excellent separation for aromatic ketones.[12][13][14] By monitoring at a wavelength where the analyte has strong absorbance (e.g., ~254 nm), we can achieve high sensitivity for both the main compound and potential aromatic impurities.

Trustworthiness: This method's validity is established through system suitability tests (e.g., peak symmetry, theoretical plates) and by following ICH Q2(R1) guidelines for analytical procedure validation.[10] The area percent of the main peak provides a quantitative measure of purity.

Experimental Protocol: Purity Assay by RP-HPLC

-

System: An HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to create a stock solution of ~1 mg/mL.

-

Analysis: Inject the sample and record the chromatogram for a sufficient time (e.g., 20 minutes) to ensure elution of any late-running impurities. Calculate the purity by the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Integrated Data Analysis: The Final Confirmation

The ultimate confirmation of this compound comes not from a single piece of data, but from the convergence of all analytical results. The narrative must be cohesive:

-

Does the MS confirm the expected molecular weight of 202.17?

-

Does the IR show the mandatory ketone and C-F stretches?

-

Does the ¹H NMR show the correct number of protons with the expected splitting and integrations?

-

Do the ¹³C and ¹⁹F NMR spectra confirm the carbon backbone and the presence of the trifluoromethyl group?

-

Does the HPLC analysis show a single major peak with a purity of ≥98% (or as per specification)?

-

Does the retention time in HPLC and GC, and the mass spectrum from GC-MS, match that of a qualified reference standard, if available?

Caption: Decision logic for final structural confirmation.

Conclusion

The structural confirmation of a critical synthetic intermediate like this compound demands a rigorous, evidence-based approach. By integrating the detailed structural insights from NMR, MS, and IR spectroscopy with the quantitative purity assessment from chromatography, we create a self-validating analytical workflow. This guide provides not just the methods, but the scientific reasoning required for researchers to confidently verify the identity and quality of their materials, thereby ensuring the integrity and success of their downstream research and development efforts.

References

- WO 2021/171301 A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

Exploring 18F/19F Isotopic Exchange for the Synthesis of [18F]Trifluoromethylated Arenes . ACS Publications. [Link]

-

HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum . ResearchGate. [Link]

-

Gas chromatographic analysis of acetophenone oxime and its metabolites . ResearchGate. [Link]

-

Data exchange standard for near infrared spectra and general spectroscopic calibration data types . IUPAC. [Link]

-

The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones . ResearchGate. [Link]

-

HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . SIELC Technologies. [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]

-

Development of a Standard for FAIR Data Management of Spectroscopic Data . IUPAC. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

-

Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes . Royal Society of Chemistry. [Link]

-

Updating IUPAC spectroscopy recommendations and data standards . De Gruyter. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 4'-(Trifluoromethyl)acetophenone | 709-63-7 [chemicalbook.com]

- 6. iupac.org [iupac.org]

- 7. iupac.org [iupac.org]

- 8. spectroscopyeurope.com [spectroscopyeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. fda.gov [fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 14. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]

Physical and chemical properties of 4'-Methyl-3'-(trifluoromethyl)acetophenone

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of 3'-(Trifluoromethyl)acetophenone

Introduction

In the landscape of modern organic chemistry and drug development, fluorinated intermediates have become indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF3) group, can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among these critical intermediates is 3'-(Trifluoromethyl)acetophenone (CAS No. 349-76-8), a versatile aromatic ketone.

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3'-(Trifluoromethyl)acetophenone. We will delve into established synthetic protocols, explore its reactivity, and discuss its applications, particularly as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated compounds to advance their scientific objectives.

Section 1: Physicochemical and Spectroscopic Profile

3'-(Trifluoromethyl)acetophenone is a substituted aromatic ketone, a structural isomer of the more commonly referenced 4'-(Trifluoromethyl)acetophenone.[3][4] Its utility stems from the unique electronic effects of the meta-positioned trifluoromethyl group on the reactivity of the aromatic ring and the acetyl functional group.

Physical Properties

The compound is typically a colorless to light-colored liquid under standard conditions, a characteristic that facilitates its use in various reaction solvents.[1][4] Key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 349-76-8 | [4][5] |

| Molecular Formula | C₉H₇F₃O | [4][5] |

| Molecular Weight | 188.15 g/mol | [4][5] |

| Appearance | Clear, colorless to red/green liquid | [1][4] |

| Boiling Point | 198-200 °C (lit.) | [4] |

| Density | 1.235 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.4611 (lit.) | [4] |

| Flash Point | 84 °C (183 °F) - closed cup | [4][6] |

| Water Solubility | 620 mg/L at 25 °C | [4] |

| LogP | 2.55 at 25 °C | [4] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of 3'-(Trifluoromethyl)acetophenone.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone is prominent. Additional bands confirm the presence of the aromatic ring and the C-F bonds of the trifluoromethyl group.[5][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a singlet for the methyl protons of the acetyl group. The aromatic protons will appear as a complex multiplet in the aromatic region, consistent with a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR will display a signal for the carbonyl carbon, a quartet for the trifluoromethyl carbon (due to C-F coupling), and distinct signals for the methyl carbon and the aromatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum is a simple and powerful tool for confirmation, showing a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 188, corresponding to the molecular weight of the compound.[5] Characteristic fragmentation patterns, such as the loss of the methyl group ([M-15]⁺) or the acetyl group ([M-43]⁺), further confirm the structure.

Section 2: Synthesis, Reactivity, and Applications

The synthesis of 3'-(Trifluoromethyl)acetophenone is well-established, with methodologies designed for scalability and high purity. Its reactivity is dominated by the ketone functional group and the activated aromatic ring.

Synthetic Pathway: Diazotization-Coupling-Hydrolysis

A robust and frequently employed method for synthesizing 3'-(Trifluoromethyl)acetophenone uses m-trifluoromethylaniline as the starting material. This multi-step process is favored for its reliable yield and the accessibility of the precursors.[8][9][10]

Causality Behind Experimental Choices:

-

Diazotization: m-Trifluoromethylaniline is treated with a nitrous acid precursor (e.g., NaNO₂) in a strong acid like sulfuric acid at low temperatures (0-5 °C). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.[8][9]

-

Coupling: The resulting diazonium salt is coupled with acetaldoxime. This reaction is often catalyzed by a copper salt (e.g., cuprous chloride or copper acetate), which facilitates the formation of the new carbon-carbon bond.[8] The pH must be carefully controlled (typically 4-4.5) to ensure the reaction proceeds efficiently.[8][9]

-

Hydrolysis: The intermediate from the coupling reaction is then hydrolyzed, typically using a strong acid like hydrochloric acid, to cleave the oxime and reveal the ketone, yielding the final product.[8][9]

Caption: Synthetic workflow for 3'-(Trifluoromethyl)acetophenone.

Experimental Protocol: Synthesis from m-Trifluoromethylaniline

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a properly equipped laboratory with all necessary safety precautions.

-

Diazotization:

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 280g of a 25% sulfuric acid solution and cool to 0 °C in an ice-salt bath.

-

Slowly add 46g of m-trifluoromethylaniline while maintaining the temperature below 5 °C.

-

Prepare a solution of 30% aqueous sodium nitrite. Add this solution dropwise to the flask, keeping the temperature between 0-5 °C.[9]

-

After the addition is complete, stir for an additional hour at the same temperature to ensure complete formation of the diazonium salt. The resulting pale yellow, clear liquid is kept cold for the next step.[9]

-

-

Coupling Reaction:

-

In a separate reaction vessel, add 8.6g of copper acetate, 5.2g of acetic acid, 45.5g of a 50% aqueous acetaldoxime solution, and 100 mL of an organic solvent like toluene. Stir and cool the mixture to below 5 °C.[8]

-

Begin the dropwise addition of the previously prepared diazonium salt solution. Simultaneously, add a 30% solution of sodium hydroxide dropwise to maintain the reaction pH between 4 and 4.5.[8]

-

Monitor the temperature closely, ensuring it remains between 0-5 °C throughout the addition.

-

Once the addition is complete, allow the mixture to warm to approximately 15-20 °C and stir until the reaction is complete (monitored by GC or TLC).[8]

-

-

Hydrolysis and Work-up:

-

Separate the organic layer from the reaction mixture.

-

Add hydrochloric acid to the organic layer to facilitate hydrolysis of the oxime intermediate to the ketone.

-

Heat the mixture to reflux for 2-3 hours.[10]

-

After cooling, wash the organic phase with a 5% NaOH solution and then with water until neutral.[10]

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield high-purity 3'-(Trifluoromethyl)acetophenone.[10]

-

Reactivity and Applications

The true value of 3'-(Trifluoromethyl)acetophenone lies in its role as a versatile intermediate.

-

Pharmaceutical Development: It is a key building block for synthesizing various active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic agents.[1] The trifluoromethyl group often enhances the biological activity and improves the metabolic profile of the final drug molecule.[1][11] It is also used in reagents for stabilizing endosomal toll-like receptors (TLR8).[4]

-

Agrochemicals: This compound is used in the development of modern herbicides and insecticides.[1][2] The CF₃ group contributes to the efficacy and selectivity of crop protection agents.[1]

-

Material Science: It serves as a precursor in the formulation of advanced polymers and coatings that require high thermal stability and chemical resistance.[1]

Section 3: Safety and Handling

As with any active chemical reagent, proper handling of 3'-(Trifluoromethyl)acetophenone is essential.

GHS Hazard Classification

The compound is classified with the following hazards:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

The GHS signal word is "Warning".[4]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][12] If working outside a fume hood or with potential for aerosolization, use a suitable respirator.[13]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is often room temperature, below +30°C.[2]

-

Spill Response: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Avoid generating dust or vapors.[14]

Caption: Standard laboratory safety workflow for chemical handling.

Conclusion

3'-(Trifluoromethyl)acetophenone is a high-value chemical intermediate whose importance is firmly established in the pharmaceutical, agrochemical, and material science sectors. Its well-defined physicochemical properties, characterized reactivity, and established synthetic routes make it a reliable and versatile building block. The presence of the trifluoromethyl group provides a powerful tool for chemists to modulate molecular properties, leading to the development of more effective and stable end-products. Understanding the technical details presented in this guide enables researchers and developers to fully leverage the potential of this critical fluorinated compound in their innovation pipelines.

References

- Chem-Impex. (n.d.). 4'-Fluoro-3'-methylacetophenone.

- ChemicalBook. (2025). 4'-(Trifluoromethyl)acetophenone | 709-63-7.

- Apollo Scientific. (n.d.). 4'-(Trifluoromethyl)acetophenone.

- PubChem. (n.d.). 4'-Fluoro-3'-(trifluoromethyl)acetophenone.

- ECHEMI. (n.d.). 4-(Trifluoromethyl)acetophenone SDS, 709-63-7 Safety Data Sheets.

- NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone. In NIST Chemistry WebBook.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Asha Deepti C, et al. (2017). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Indo American Journal of Pharmaceutical Sciences.

- Guidechem. (n.d.). 4'-(Trifluoromethyl)acetophenone 709-63-7 wiki.

- Eureka | Patsnap. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 4'-(Trifluoromethyl)acetophenone 98%.

- Google Patents. (n.d.). US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.

- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

- Guidechem. (2024). How can one synthesize 3 '-(Trifluoromethyl) ACETOPHENONE? - FAQ.

- Chem-Impex. (n.d.). 3'-(Trifluoromethyl)acetophenone.

- SpectraBase. (n.d.). 4'-Trifluoromethyl-alpha-(methylthio)-acetophenone.

- Wikipedia. (n.d.). Acetophenone.

- Amfluoro. (n.d.). 851263-13-3 | 4'-Ethoxy-3'-(trifluoromethyl)acetophenone.

- RIFM. (2018). RIFM fragrance ingredient safety assessment, 4′-methylacetophenone, CAS Registry Number 122-00-9.

- NIST. (n.d.). 3'-(Trifluoromethyl)acetophenone. In NIST Chemistry WebBook.

- PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.

- Autech Industry. (n.d.). The Essential Role of 3',5'-Bis(trifluoromethyl)acetophenone in Modern Synthesis.

- Echemi. (n.d.). 3′-(Trifluoromethyl)acetophenone | 349-76-8.

- ResearchGate. (n.d.). Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone.

- ChemicalBook. (2026). 3'-(Trifluoromethyl)acetophenone | 349-76-8.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4'-(Trifluoromethyl)acetophenone 709-63-7.

- EPA NEPIC. (n.d.). Final Contaminant Candidate List 3 Chemicals Identifying the Universe.

- Deepak Nitrite. (2023). SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 4'-(Trifluoromethyl)acetophenone | 709-63-7 [chemicalbook.com]

- 4. 3'-(Trifluoromethyl)acetophenone | 349-76-8 [chemicalbook.com]

- 5. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

- 6. 4′-(トリフルオロメチル)アセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 10. guidechem.com [guidechem.com]

- 11. nbinno.com [nbinno.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. echemi.com [echemi.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Strategic Synthesis of Novel Trifluoromethylated Acetophenones: A Field-Proven Guide to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into an acetophenone scaffold is of profound interest in medicinal chemistry and materials science.[1] This moiety can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated acetophenones highly valuable precursors for pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth analysis of robust and contemporary synthetic pathways, moving beyond mere procedural lists to explore the underlying chemical principles and strategic considerations that govern the selection of a particular methodology.

Part 1: Foundational Strategies and Mechanistic Considerations

The synthesis of trifluoromethylated acetophenones can be broadly categorized into three primary strategies, each with distinct advantages and limitations. The choice of pathway is dictated by factors such as the availability of starting materials, desired substitution patterns on the aromatic ring, and tolerance for specific functional groups.

-

Direct Trifluoromethylation of Acetophenone Precursors: This approach involves introducing the CF₃ group onto a pre-existing acetophenone or a related precursor. It is often favored for its convergent nature.

-

Friedel-Crafts Acylation with Trifluoromethylated Acylating Agents: A classic yet powerful method, this strategy builds the acetophenone structure by acylating an aromatic ring with a trifluoroacetyl equivalent.[3][4]

-

Construction from Trifluoromethylated Building Blocks: This pathway utilizes commercially available or readily synthesized trifluoromethylated aromatic compounds, such as m-trifluoromethylaniline, as the foundational starting material.

Figure 1: Overview of primary synthetic strategies.

Part 2: Photoredox Catalysis: A Modern Approach to Direct Trifluoromethylation

Visible-light photoredox catalysis has emerged as a revolutionary tool for installing trifluoromethyl groups under exceptionally mild conditions.[5] This methodology leverages the generation of a trifluoromethyl radical from a suitable precursor, which is then trapped by an enolate equivalent of the ketone.

Causality and Mechanism: The power of this approach lies in the catalytic cycle, which avoids harsh reagents and high temperatures.[6] An iridium or ruthenium-based photocatalyst, upon excitation by visible light, becomes a potent single-electron transfer agent.[6][7] It donates an electron to a CF₃ source, typically trifluoroiodomethane (CF₃I), causing fragmentation into a trifluoromethyl radical (•CF₃) and an iodide anion.[5][7] This highly electrophilic radical readily combines with a nucleophilic enamine, formed in situ from an aldehyde or ketone and a chiral amine catalyst, to achieve asymmetric trifluoromethylation.[6][7][8]

Figure 2: Mechanism of photoredox-mediated trifluoromethylation.

Experimental Protocol: Asymmetric α-Trifluoromethylation of an Aldehyde Precursor

This protocol is adapted from the principles established by MacMillan and coworkers.[6][7][8] The resulting α-trifluoromethyl aldehyde can be further oxidized to the corresponding acetophenone.

-

Catalyst Preparation: In a nitrogen-purged vial, add Ir(ppy)₂(dtb-bpy)PF₆ (0.005 mmol, 0.5 mol%) and a chiral imidazolidinone catalyst (e.g., (2R,5R)-2-tert-butyl-5-benzyl-imidazolidin-4-one, 0.02 mmol, 2 mol%).

-

Reaction Setup: Dissolve the catalysts in anhydrous DMF (1.0 mL). Add the aldehyde substrate (1.0 mmol, 1.0 equiv.).

-

Initiation: Add trifluoroiodomethane (CF₃I, 1.5 mmol, 1.5 equiv.).

-

Irradiation: Cool the reaction mixture to -20 °C and irradiate with a blue LED lamp (450 nm) with vigorous stirring.

-

Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous NH₄Cl.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to yield the enantioenriched α-trifluoromethyl aldehyde.

| Catalyst System | CF₃ Source | Temp (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |

| Ir(ppy)₂(dtb-bpy)⁺ / Chiral Amine | CF₃I | -20 | 79 | 99 | [7] |

| Ru(bpy)₃²⁺ / Chiral Amine | CF₃I | 0 | 51 | Racemic | [7] |

| Hypervalent Iodine Reagent / Chiral Amine | Togni's Reagent | 25 | Good | High | [9] |

Table 1: Comparison of catalyst systems for direct α-trifluoromethylation.

Part 3: Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct route to aryl ketones.[3][4] For trifluoromethylated acetophenones, this can be achieved by reacting a suitable arene with a trifluoroacetylating agent or by acylating trifluoromethylbenzene.

Causality and Mechanism: The reaction proceeds via the generation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a strong Lewis acid, typically AlCl₃.[10][11] This electrophile then attacks the electron-rich aromatic ring. A key consideration is the reactivity of the aromatic substrate. Electron-donating groups accelerate the reaction, whereas electron-withdrawing groups, such as the acetyl group of the product itself, deactivate the ring towards further acylation, thus preventing polysubstitution.[3][12] However, the strong deactivating effect of a CF₃ group on a benzene ring can make direct acylation challenging, often requiring forcing conditions.

Figure 3: Friedel-Crafts trifluoroacetylation pathway.

Experimental Protocol: Synthesis of m-Trifluoromethyl Acetophenone via Acylation of Trifluoromethylbenzene

This protocol is based on established industrial methods where trifluoromethylbenzene is acylated.[13][14]

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add trifluoromethylbenzene (0.2 mol, 1.0 equiv.) and anhydrous tetrahydrofuran (150 mL).

-

Catalyst Addition: Add cuprous chloride (0.02 mol, 0.1 equiv.).

-

Lithiation: Cool the mixture to -45 °C using a dry ice/acetone bath. Slowly add n-butyllithium (0.2 mol, 1.0 equiv. in hexanes) dropwise, maintaining the temperature below -40 °C. Stir for 1 hour after the addition is complete.

-

Acylation: Warm the mixture to -35 °C. Add acetyl chloride (0.2 mol, 1.0 equiv.) dropwise. Maintain this temperature and stir for 8 hours.

-

Quenching and Workup: Carefully quench the reaction by adding concentrated HCl dropwise until the pH is 4-5.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The residue is then purified by vacuum distillation to afford m-trifluoromethyl acetophenone.[13]

| Acylating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| Acetyl Chloride | n-BuLi / CuCl | THF | -35 | 93 | [13] |

| Acetic Anhydride | AlCl₃ | Benzene | 80 | ~70 | [4] |

| Acetic Acid | N₂/Pressure | Ethyl n-propyl ether | 65-75 | 96 | [14] |

Table 2: Comparison of acylation conditions for trifluoromethylbenzene.

Part 4: Synthesis from Trifluoromethylaniline

An alternative and highly effective strategy involves a diazotization-coupling-hydrolysis sequence starting from m-trifluoromethylaniline. This multi-step, one-pot process is particularly well-suited for industrial-scale production due to the use of inexpensive reagents and robust reaction conditions.[15][16]

Causality and Workflow: The process begins with the conversion of the primary amine of m-trifluoromethylaniline into a diazonium salt using sodium nitrite under acidic conditions.[15][17] This highly reactive intermediate is then coupled with acetaldoxime in the presence of a copper salt catalyst. The resulting intermediate is not isolated but is directly hydrolyzed under acidic conditions to cleave the oxime and reveal the ketone functionality, yielding the final m-trifluoromethyl acetophenone. Controlling pH and temperature is critical during the coupling step to ensure high yield and minimize side reactions.[15]

Figure 4: Workflow for synthesis from m-trifluoromethylaniline.

Experimental Protocol: Synthesis of m-Trifluoromethyl Acetophenone

This protocol is a representative example derived from patented industrial processes.[15][17]

-

Diazotization: Slowly add m-trifluoromethylaniline (46 g) to a 25% sulfuric acid solution (280 g) in a four-necked flask. Cool the mixture to 0 °C. Add a 30% aqueous solution of NaNO₂ (72 g) dropwise, maintaining the temperature between 0-5 °C. Stir for 1 hour after addition to obtain the diazonium salt solution.

-

Coupling Reaction: In a separate flask, prepare a mixture of cuprous chloride (4.2 g), acetic acid (10.2 g), a 50% aqueous solution of acetaldehyde oxime (50.5 g), and toluene (100 mL). Cool this mixture to below 5 °C.

-

Addition: Simultaneously add the diazonium salt solution and a 30% NaOH solution dropwise to the coupling mixture. Carefully control the addition rates to maintain a pH of 4-4.5 and a temperature of 0-5 °C.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to 15 °C and stir until the reaction is complete (monitored by GC). Separate the organic layer and hydrolyze the coupled intermediate with hydrochloric acid to obtain the final product.

-

Purification: The crude product is purified by distillation. The overall yield for this process is typically reported to be above 70%.[15]

Conclusion

The synthesis of novel trifluoromethylated acetophenones is achievable through several robust and versatile pathways. The choice of method requires careful scientific consideration of substrate scope, desired complexity, and scalability. Modern photoredox catalysis offers unparalleled mildness and is ideal for asymmetric synthesis in discovery chemistry.[6][7] Classic Friedel-Crafts acylation remains a powerful tool for direct construction, particularly when optimized with modern reagents and conditions.[13][14] Finally, multi-step sequences from readily available building blocks like trifluoromethylaniline provide a reliable and scalable route for producing key intermediates for large-scale applications.[15][17] Each protocol, when understood mechanistically, becomes a self-validating system, empowering researchers to troubleshoot and adapt these powerful transformations for their specific synthetic challenges.

References

-

Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. [Link]

-

Mandal, D., Maji, S., Pal, T., Sinha, S. K., & Maiti, D. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications, 58(70), 9736–9761. [Link]

-

Yagupolskii, L. M., Kondratenko, N. V., & Timofeeva, G. N. (1995). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 60(2), 570-573. [Link]

-

Brunet, J. J., & Laurent, R. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal, 21(1), 66-82. [Link]

-

Yasu, Y., Koike, T., & Akita, M. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Organic Letters, 14(4), 950–953. [Link]

-

Maji, S., Kumar, A., & Maiti, D. (2019). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications, 55(62), 9143-9146. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 167, 60-75. [Link]

-

Das, S., & Maiti, D. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 4(2), 75-86. [Link]

-

Bai, M., Zhang, L., Liu, L., Jia, C., Zheng, Y., Shang, H., Sun, H., & Cui, B. (2024). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Current Organic Chemistry, 28(16), 1229-1243. [Link]

-

Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875-10877. [Link]

-

Mandal, D., et al. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications. [Link]

-

Umemoto, T. (2010). Development of Electrophilic Trifluoromethylating Reagents. Journal of Synthetic Organic Chemistry, Japan, 68(11), 1162-1171. [Link]

-

Wikipedia contributors. (2023). Trifluoromethylation. Wikipedia, The Free Encyclopedia. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Macmillan Group, Princeton University. [Link]

-

Shen, X., Miao, W., Ni, C., & Hu, J. (2014). Stereoselective Nucleophilic Fluoromethylation of Aryl Ketones: Dynamic Kinetic Resolution of Chiral Fluoro Carbanions. Angewandte Chemie International Edition, 53(3), 775-779. [Link]

-

Al-Masoudi, N. A. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(1), 1-13. [Link]

- Zhejiang Weihua New Material Co Ltd. (2013). Method for synthesizing m-trifluoromethyl acetophenone. CN103193611A.

-

Lectka, T. (2012). Catalysis for Fluorination and Trifluoromethylation. Nature Chemistry, 4(3), 160-165. [Link]

-

Török, B. (2010). Synthesis of precursor α,α,α-trifluoromethyl acetophenones. ResearchGate. [Link]

-

Liu, F., Wu, Q., Wang, X., Dong, Q., & Sun, K. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry. [Link]

-

PrepChem. (n.d.). Synthesis of 3'-trifluoromethylacetophenone oxime. PrepChem.com. [Link]

- Nanjing Chemlin Chemical Industry Co Ltd. (2012). Method for synthesizing trifluoromethyl acetophenone. CN102690180A.

-

Postigo, A. (2012). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Organic-Chemistry.org. [Link]

-

Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]

-

ResearchGate. (n.d.). Table 3. Nucleophilic Trifluoromethylation of Carbonyl Compounds. ResearchGate. [Link]

- Zhejiang Weihua Chemical Co Ltd. (2013). Method for synthesizing m-trifluoromethyl acetophenone. CN103193611A.

-

Chemistry Steps. (n.d.). Friedel–Crafts Acylation. Chemistry Steps. [Link]

-

Pearson+. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the... Pearson+. [Link]

-

Science Madness. (2016). Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. Sciencemadness.org. [Link]

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]

- 7. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 12. Sciencemadness Discussion Board - Help on Friedel Crafts alkylation and acylation of anisole and acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 14. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]

- 15. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 17. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]

A Technical Guide to the IUPAC Nomenclature of 4'-Methyl-3'-(trifluoromethyl)acetophenone

Introduction

For researchers and professionals in drug development and chemical synthesis, precise molecular identification is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring unambiguous communication. This guide provides an in-depth analysis of the IUPAC nomenclature for the aromatic ketone known commonly as 4'-Methyl-3'-(trifluoromethyl)acetophenone. This compound, featuring a trifluoromethyl group, is of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by fluorine atoms. We will deconstruct its common name and systematically derive its preferred IUPAC name, offering clarity on the rules governing substituted aromatic ketones.

Section 1: Core Principles of Aromatic Ketone Nomenclature

The naming of this compound is governed by the IUPAC rules for substituted aromatic ketones. Two primary naming conventions are relevant:

-

Retained Common Names: IUPAC retains certain common names for convenience. "Acetophenone" is a retained name for the molecule where an acetyl group (–COCH₃) is attached to a benzene ring.

-

Systematic Substitutive Nomenclature: This is the preferred and more rigorous method. Here, the longest carbon chain containing the principal functional group forms the parent name. For acetophenone, the parent chain is the two-carbon acetyl group, named "ethanone." The benzene ring (phenyl group) is treated as a substituent. The systematic name for acetophenone is therefore 1-phenylethanone .[1][2]

When the phenyl ring is substituted, as in the topic compound, the systematic approach treats the entire substituted ring as a single complex substituent modifying the "ethanone" parent.

Section 2: Step-by-Step Derivation of the IUPAC Name

The systematic name provides a precise and universally understood descriptor of the molecule's structure. The process involves identifying the parent structure, locating and identifying substituents, and assembling the name in the correct order.

Step 1: Identification of the Parent Structure

The core of the molecule is an acetyl group (–COCH₃) attached to a substituted benzene ring. Following systematic nomenclature, the parent structure is the two-carbon chain of the acetyl group, which includes the ketone functional group.

-

Parent Alkane: Ethane

-

Functional Group: Ketone (suffix: "-one")

-

Parent Name: Ethanone

The ketone's carbonyl carbon is designated as position 1 of this chain.

Step 2: Identification and Location of Substituents

The ethanone parent is substituted at position 1 with a complex phenyl group. This phenyl group itself bears two substituents: a methyl group (–CH₃) and a trifluoromethyl group (–CF₃).

-

Numbering the Phenyl Ring: The carbon atom of the phenyl ring directly attached to the parent ethanone is designated position 1 . Numbering then proceeds around the ring to give the other substituents the lowest possible locants.

-

Locating the Groups:

-

The methyl group is at position 4 .

-

The trifluoromethyl group is at position 3 .

-

Step 3: Alphabetical Ordering of Substituents

The substituents on the phenyl ring must be cited in alphabetical order.

-

M ethyl

-

T rifluoromethyl

Therefore, "methyl" precedes "trifluoromethyl" in the final name.

Step 4: Assembly of the Final IUPAC Name

Combining these elements yields the preferred IUPAC name (PIN):

1-[4-Methyl-3-(trifluoromethyl)phenyl]ethanone

This name precisely describes a two-carbon ketone (ethanone) substituted on its first carbon by a phenyl ring, which in turn is substituted with a methyl group at its 4-position and a trifluoromethyl group at its 3-position.

Section 3: Analysis of the Common Name

The provided name, This compound , is widely understood in chemical literature. Let's deconstruct it:

-

Acetophenone: This is the parent structure.

-

Primes ('): The prime symbol is used to denote positions on the phenyl ring of the acetophenone structure, distinguishing them from the carbons of the acetyl group (which would be unprimed). The carbon attached to the acetyl group is C-1'.

-

4'-Methyl & 3'-(Trifluoromethyl): This correctly places the substituents on the ring.

While this common name clearly defines the structure, the systematic name 1-[4-Methyl-3-(trifluoromethyl)phenyl]ethanone is preferred under formal IUPAC guidelines as it avoids the use of a retained name as the parent for a substituted compound.

Section 4: Visualization of the Nomenclature Process

The logical flow for deriving the IUPAC name can be visualized as follows:

The chemical structure corresponding to this name is:

Section 5: Chemical Identifiers and Data

A thorough search of major chemical databases, including PubChem and Chemical Abstracts Service (CAS), did not yield a specific CAS Registry Number for 1-[4-methyl-3-(trifluoromethyl)phenyl]ethanone. This suggests the compound may be a novel entity or a specialized intermediate not widely cataloged in public databases. For comparison, related, registered compounds are listed below.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4'-(Trifluoromethyl)acetophenone | 1-[4-(Trifluoromethyl)phenyl]ethanone | 709-63-7 | C₉H₇F₃O | 188.15 |

| 3'-(Trifluoromethyl)acetophenone | 1-[3-(Trifluoromethyl)phenyl]ethanone | 349-76-8 | C₉H₇F₃O | 188.15 |

| 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone | 208173-24-4 | C₉H₆F₄O | 206.14 |

| (Target Compound) | 1-[4-Methyl-3-(trifluoromethyl)phenyl]ethanone | Not Found | C₁₀H₉F₃O | 202.17 |

Conclusion

The systematic and preferred IUPAC name for the compound commonly known as this compound is 1-[4-Methyl-3-(trifluoromethyl)phenyl]ethanone . This name is derived by treating the molecule as an ethanone parent structure substituted with a 4-methyl-3-(trifluoromethyl)phenyl group. Adherence to this systematic nomenclature ensures clarity and precision, which is particularly vital for a compound that does not appear to have a registered CAS number, thereby preventing confusion with structurally similar chemicals.

References

-

PubChem. (n.d.). 4'-Fluoro-3'-(trifluoromethyl)acetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Space in naming Acetophenone. Retrieved from [Link]

-

NIST. (n.d.). 3'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Aromatic Compounds. Retrieved from [Link]

-

UCLA. (2010). Nomenclature of substituted benzene rings. Retrieved from [Link]

Sources

Solubility Characteristics of 4'-Methyl-3'-(trifluoromethyl)acetophenone in Organic Solvents

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4'-Methyl-3'-(trifluoromethyl)acetophenone, a key intermediate in the pharmaceutical and agrochemical industries. A deep understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating stable end-products. This document synthesizes theoretical solubility principles with actionable experimental methodologies. It delves into the physicochemical properties of the target molecule, predicts its behavior in various organic solvent classes, and provides a detailed protocol for empirical solubility determination using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. The insights presented herein are intended to equip researchers, chemists, and formulation scientists with the foundational knowledge required to effectively utilize this compound in their work.

Introduction: The Strategic Importance of Solubility Profiling

This compound is an aromatic ketone distinguished by two key substituents on the phenyl ring: a methyl group at the 4'-position and a trifluoromethyl group at the 3'-position. This substitution pattern imparts a unique combination of lipophilicity, electronic effects, and metabolic stability, making it a valuable building block in the synthesis of complex bioactive molecules.[1][2][3] The trifluoromethyl group, in particular, is a cornerstone of modern medicinal chemistry, known for its ability to enhance properties such as membrane permeability, binding affinity, and metabolic resistance by blocking potential sites of oxidation.[1][3][4]

The successful transition of a compound from laboratory synthesis to industrial application is critically dependent on its physical properties, chief among them being solubility. Inefficient solubility can lead to significant challenges, including:

-

Poor reaction kinetics and yields due to heterogeneous reaction mixtures.

-

Difficulties in purification , particularly in crystallization processes where solvent selection is crucial.

-

Complications in formulation , affecting bioavailability in pharmaceutical applications and homogeneity in material science.

This guide provides a foundational framework for understanding and experimentally determining the solubility of this compound across a spectrum of commonly used organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5][6] This concept is governed by the intermolecular forces between the solute and solvent molecules. A solute will dissolve best in a solvent that shares similar polarity and intermolecular force characteristics.

Molecular Structure Analysis

The solubility behavior of this compound is dictated by its distinct functional groups:

-

Aromatic Ring & Methyl Group: These components are non-polar and lipophilic, contributing to favorable van der Waals interactions with non-polar solvents.

-

Ketone Group (C=O): The carbonyl group introduces significant polarity and a dipole moment, allowing it to act as a hydrogen bond acceptor. This feature promotes solubility in polar aprotic and, to a lesser extent, polar protic solvents.

-

Trifluoromethyl Group (-CF3): This group is highly lipophilic and a strong electron-withdrawer, but it is a very weak hydrogen bond acceptor.[1][2] Its presence significantly increases the overall lipophilicity of the molecule compared to a simple methyl group.[3][7]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters, which deconstruct the total Hildebrand solubility parameter into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar intermolecular forces.

-

δH: Energy from hydrogen bonds.

The principle states that substances with similar (δD, δP, δH) parameters are likely to be miscible. While specific HSP values for this compound are not published, we can infer its characteristics from the parent compound, acetophenone, which has established HSP values and is known to be soluble in solvents like chloroform and tetrahydrofuran.[8][9][10] The addition of the lipophilic methyl and trifluoromethyl groups would be expected to shift the HSP profile, particularly increasing the affinity for solvents with moderate polarity and significant dispersion forces.

Physicochemical Profile

While experimental data for this compound is scarce, we can estimate its properties based on its structure and data from close isomers like 4'-(Trifluoromethyl)acetophenone and 3'-(Trifluoromethyl)acetophenone.

Table 1: Physicochemical Properties of this compound and Related Isomers.

| Property | This compound (Predicted) | 4'-(Trifluoromethyl)acetophenone | 3'-(Trifluoromethyl)acetophenone[11][12][13] |

|---|---|---|---|

| Molecular Formula | C₁₀H₉F₃O | C₉H₇F₃O | C₉H₇F₃O |

| Molecular Weight | 202.17 g/mol | 188.15 g/mol | 188.15 g/mol |

| Appearance | White to off-white solid (predicted) | Solid | Colorless to pale yellow liquid |

| Melting Point | N/A | 30-33 °C | N/A |

| Boiling Point | N/A | 87-90 °C | ~199 °C |

| LogP (Predicted) | ~3.5 | ~2.9 | ~2.9 |

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis, the following solubility trends are anticipated:

-

High Solubility: Expected in polar aprotic solvents such as acetone, tetrahydrofuran (THF), ethyl acetate, and acetonitrile . The strong dipole of the ketone group will interact favorably with the dipoles of these solvents.

-

Good to Moderate Solubility: Expected in non-polar aromatic solvents like toluene and chlorinated solvents like dichloromethane . The aromatic nature of the solute will drive this solubility. In aliphatic non-polar solvents like hexane , solubility may be more limited due to the molecule's overall polarity.

-

Moderate to Low Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol . While the ketone can accept hydrogen bonds from the solvent, the large, non-polar scaffold of the molecule will limit extensive solvation.

-

Insoluble: Expected in water . The molecule is predominantly hydrophobic and lacks strong hydrogen bond donating capabilities, making it immiscible with water.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain definitive, quantitative solubility data, a standardized experimental protocol is required. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique.[5]

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation: For each solvent to be tested, add a precisely measured volume (e.g., 5.0 mL) to a 10 mL glass vial equipped with a magnetic stir bar and a screw cap.

-

Addition of Solute: Add an excess amount of this compound (e.g., 200-500 mg, ensuring a significant amount of undissolved solid remains at equilibrium) to each vial.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurries for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, remove the vials and allow the contents to settle for 2-4 hours in the same temperature bath. To ensure complete removal of particulate matter, withdraw an aliquot of the supernatant using a syringe and pass it through a 0.45 µm chemical-resistant filter (e.g., PTFE) into a clean HPLC vial.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent (typically the mobile phase used for HPLC) to bring the concentration within the calibrated range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. A reverse-phase method is appropriate for this compound.[14][15]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Standard Curve: Prepare a standard curve by dissolving known masses of the compound to create a series of solutions of known concentrations.

-

-

Calculation: Use the peak area from the HPLC analysis and the standard curve to determine the concentration of the diluted sample. Back-calculate, accounting for the dilution factor, to determine the solubility in the original solvent. Express the final result in mg/mL or mol/L.

Data Summary and Interpretation

The experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 2: Quantitative Solubility Data for this compound at 25°C (Hypothetical Data for Illustration).

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|---|

| Hexane | Non-Polar Aliphatic | 0.1 | ~30 | ~0.15 |

| Toluene | Non-Polar Aromatic | 2.4 | >200 | >0.99 |

| Dichloromethane | Polar Aprotic | 3.1 | >300 | >1.48 |

| Ethyl Acetate | Polar Aprotic | 4.4 | >400 | >1.98 |

| Acetone | Polar Aprotic | 5.1 | >500 | >2.47 |

| Acetonitrile | Polar Aprotic | 5.8 | ~450 | ~2.23 |

| Isopropanol | Polar Protic | 3.9 | ~150 | ~0.74 |

| Methanol | Polar Protic | 5.1 | ~120 | ~0.59 |

| Water | Polar Protic | 10.2 | <0.1 | <0.0005 |

Logic of Solubility Relationships

The interplay between the solute's functional groups and the solvent's properties dictates the final solubility.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. scispace.com [scispace.com]

- 11. 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 3'-(Trifluoromethyl)acetophenone | 349-76-8 [chemicalbook.com]

- 14. app.studyraid.com [app.studyraid.com]

- 15. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Guide to the Thermochemical Landscape of 4'-Methyl-3'-(trifluoromethyl)acetophenone

Abstract